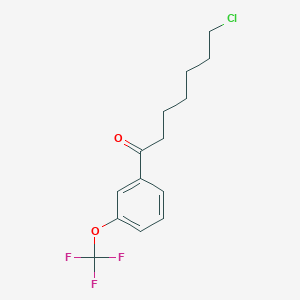

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O2 and a molecular weight of 308.72 . It is also known by its synonyms 1-Heptanone, 7-chloro-1-[3-(trifluoromethoxy)phenyl]- .

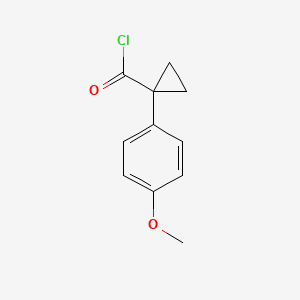

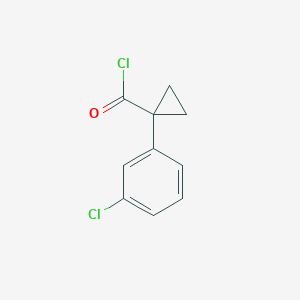

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon chain (heptane) with a chlorine atom attached to the seventh carbon and a trifluoromethoxyphenyl group attached to the first carbon . The presence of the trifluoromethoxy group and the chlorine atom may influence the chemical properties and reactivity of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results . Additional information may be available in its Material Safety Data Sheet (MSDS) or from the supplier.Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation and Aromatization

The catalytic oxidation of cyclohexene, a process that can produce various industrial intermediates, offers insights into the potential applications of related compounds in chemical synthesis and industry. Controllable and selective oxidation reactions are valuable for synthesizing specific products, such as cyclohex-2-en-1-one and adipic acid, which are crucial intermediates in the chemical industry (Cao et al., 2018). Similarly, the aromatization of heptanes and cycloheptane over platinum-alumina catalysts involves processes that could be relevant to understanding the transformations 7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane might undergo (Pines & Nogueira, 1981).

Pyrolysis and Thermal Decomposition

The pyrolysis of hydrocarbons like n-heptane and cyclohexane has been extensively studied, providing insights into the thermal decomposition pathways, which could be applicable to understanding the behavior of this compound under high-temperature conditions. Such studies contribute to the development of models for predicting product distributions and understanding the mechanisms of pyrolysis (Aribike & Susu, 2018).

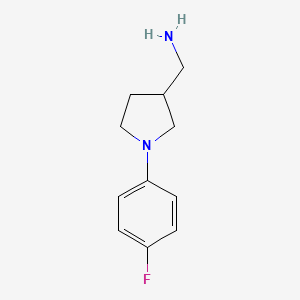

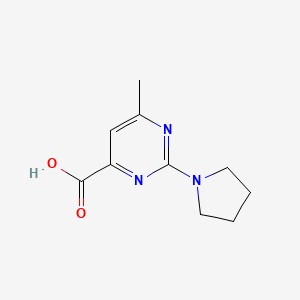

Pharmaceutical Applications

Compounds structurally similar to this compound, such as norcantharidin analogues, have shown potential in pharmaceutical applications, particularly in anticancer activities. The development of analogues through structural modification could open avenues for new anticancer compounds with improved activity and reduced toxicity (Deng & Tang, 2011).

Environmental and Analytical Chemistry

Research on chlorophenols and their degradation pathways, including those facilitated by zero-valent iron and bimetals, could provide insights into the environmental behavior and potential remediation strategies for related chlorinated compounds. Understanding these processes is crucial for assessing the environmental impact and developing methods for the degradation of persistent organic pollutants (Gunawardana, Singhal, & Swedlund, 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

7-chloro-1-[3-(trifluoromethoxy)phenyl]heptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O2/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)20-14(16,17)18/h5-7,10H,1-4,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFVSZQSFOEZBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645182 |

Source

|

| Record name | 7-Chloro-1-[3-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898786-31-7 |

Source

|

| Record name | 7-Chloro-1-[3-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)